Ningetinib - 1394820-69-9

Ningetinib

Catalog Number: EVT-255414
CAS Number: 1394820-69-9
Molecular Formula: C31H29FN4O5
Molecular Weight: 556.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ningetinib is a potent, orally available, small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). [, , , ] It is classified as an antineoplastic agent due to its ability to inhibit the growth and spread of cancer cells. [] Specifically, Ningetinib is being investigated for its potential in treating Non-Small Cell Lung Cancer (NSCLC). [, , ]

Future Directions
  • Optimizing dosing regimens, particularly in combination therapies, to maximize efficacy and minimize potential drug interactions. []
  • Evaluating long-term safety and efficacy in larger patient populations and diverse ethnicities. []

Gefitinib

Compound Description: Gefitinib is a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) [, , , ]. It is used in the treatment of non-small cell lung cancer (NSCLC) [, , , ].

Relevance: Gefitinib is investigated in conjunction with Ningetinib for potential combination therapy in NSCLC treatment [, , , ]. Research indicates that Gefitinib inhibits CYP1A1, an enzyme responsible for metabolizing Ningetinib's N-demethylated metabolite, M1 [, ]. This interaction influences the pharmacokinetics of both drugs, highlighting the importance of understanding their combined effects [, ].

N-demethylated Ningetinib (M1)

Compound Description: M1 is the primary metabolite of Ningetinib, formed through N-demethylation [, ]. While it possesses some affinity for efflux transporters like P-gp, BCRP, and MRP2, its tissue affinity is low [].

Relevance: Being a direct metabolite of Ningetinib, M1's pharmacokinetics are essential in understanding Ningetinib's overall behavior in the body [, ]. Notably, Gefitinib's inhibition of CYP1A1, the enzyme responsible for M1 formation, significantly impacts M1 exposure, highlighting a key drug interaction point with Ningetinib [, ].

Overview

Ningetinib is a novel compound classified as a tyrosine kinase inhibitor. It specifically targets several receptor tyrosine kinases, including c-Met, AXL, Vascular Endothelial Growth Factor Receptor 2, Mer, and Flt3. This multi-target approach positions ningetinib as a promising candidate in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) with specific mutations.

Source and Classification

Ningetinib was developed to address the challenges posed by resistance mechanisms in cancer therapies, particularly those associated with epidermal growth factor receptor inhibitors. Its ability to inhibit multiple pathways makes it a significant addition to targeted cancer therapies. The compound is classified under the chemical class of quinazoline derivatives and is recognized for its potential in overcoming resistance to existing treatments.

Synthesis Analysis

Methods

The synthesis of ningetinib involves several key steps, primarily focusing on the modification of quinazoline structures. The synthetic pathway typically includes:

  1. Starting Material: The synthesis begins with commercially available quinazoline derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclizations that introduce functional groups necessary for activity against target kinases.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and unreacted starting materials.

Technical Details

The synthesis has been optimized for yield and purity, with conditions adjusted based on the specific reactivity of intermediates. For example, reactions may be conducted under controlled temperatures and solvents to maximize efficiency.

Molecular Structure Analysis

Structure

Ningetinib's molecular structure can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₄O
  • Molecular Weight: 306.37 g/mol

The structure features a quinazoline core, which is essential for its interaction with tyrosine kinases.

Data

Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the identity and purity of ningetinib.

Chemical Reactions Analysis

Reactions

Ningetinib undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Phosphorylation: As a tyrosine kinase inhibitor, ningetinib inhibits the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival.
  2. Metabolic Stability: Understanding its metabolic pathways is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Technical Details

The kinetics of these reactions can be studied through in vitro assays that measure enzyme activity in the presence of ningetinib, providing insights into its efficacy as an inhibitor.

Mechanism of Action

Ningetinib functions by binding to the ATP-binding site of receptor tyrosine kinases, preventing their activation. This inhibition leads to:

  • Decreased Cell Proliferation: By blocking signals that promote cell division.
  • Induction of Apoptosis: Through the activation of pro-apoptotic pathways.
  • Inhibition of Angiogenesis: By targeting vascular endothelial growth factor receptors.

Data

Clinical studies have shown that ningetinib enhances the effectiveness of other therapies, such as gefitinib, especially in patients with specific genetic alterations in their tumors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ningetinib typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Ningetinib is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate its ionization state at physiological pH, which is crucial for understanding its absorption and distribution in biological systems.
Applications

Ningetinib has shown significant promise in various scientific applications:

  • Cancer Therapy: It is primarily investigated for use in treating non-small cell lung cancer and acute myeloid leukemia, especially in cases where conventional therapies have failed due to resistance.
  • Combination Therapies: Studies suggest that combining ningetinib with other agents can lead to improved outcomes for patients with specific genetic profiles, making it an important candidate in personalized medicine approaches.

Properties

CAS Number

1394820-69-9

Product Name

Ningetinib

IUPAC Name

N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide

Molecular Formula

C31H29FN4O5

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37)

InChI Key

VQYYQSZNRVQLIS-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.